molecular formula C26H34ClN3O4 B611628 Valemetostat CAS No. 1809336-39-7

Valemetostat

货号 B611628
CAS 编号: 1809336-39-7
分子量: 488.02
InChI 键: SSDRNUPMYCFXGM-UYPAYLBCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valemetostat, also known by the trade name Ezharmia, is a drug used for the treatment of adult T-cell leukemia/lymphoma (ATL). It is an inhibitor of the enzymes enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2), which are implicated in the etiology of some forms of cancer including non-Hodgkin lymphomas .


Molecular Structure Analysis

The molecular formula of Valemetostat is C26H34ClN3O4. It has a molecular weight of 488.0 g/mol . The IUPAC name is (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide .


Physical And Chemical Properties Analysis

Valemetostat is an orally available selective inhibitor of the histone lysine methyltransferases enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), with potential antineoplastic activity .

科学研究应用

Application 1: Treatment of Adult T-cell Leukemia/Lymphoma (ATL)

  • Scientific Field : Hematology/Oncology

  • Methods of Application/Experimental Procedures : In a multicenter phase 2 trial, patients with R/R aggressive ATL (acute, lymphoma, unfavorable chronic type) received valemetostat 200 mg/day orally until progressive disease or unacceptable toxicity . The primary end point was overall response rate (ORR) centrally assessed by an independent efficacy assessment committee (IEAC) .

  • Results/Outcomes : The primary end point was met with a centrally reviewed ORR of 48.0% (90% confidence interval [CI], 30.5-65.9), including 5 complete and 7 partial remissions . Patients pretreated with mogamulizumab had an ORR of 45.8% (4 complete and 7 partial remissions) . IEAC-assessed median duration of response (DOR) was not reached (NR) (95% CI, 1.87 to NR; months) . Treatment-emergent adverse events (TEAEs) were manageable .

Application 2: Treatment of Relapsed or Refractory Peripheral T-Cell Lymphomas (PTCL)

  • Scientific Field : Hematology/Oncology

  • Methods of Application/Experimental Procedures : In the open-label, single-arm, global, phase 2 VALENTINE-PTCL01 study, patients with R/R PTCL received valemetostat 200 mg/day orally in continuous 28-day cycles until disease progression or unacceptable toxicity . The primary endpoint was objective response rate (ORR), assessed by blinded independent central review of PTCL following computed tomography (CT)-based response assessment according to Lugano 2014 criteria .

  • Results/Outcomes : A total of 133 patients with R/R PTCL were enrolled and received ≥ 1 dose of valemetostat . Patients had a median age of 69 years (range 22-85) and 91 patients (68.4%) were male . Patients had received a median of 2 prior lines of therapy (range 1-12) and 35 patients (26.3%) received prior hematopoietic cell transplant (HCT; autologous, n = 32; allogeneic, n = 5) .

安全和危害

Valemetostat was well tolerated in healthy subjects; treatment-emergent adverse events were mild (grade 1) in severity .

未来方向

Future studies could assess the impact of Valemetostat in patients with prior allo-HSCT. In addition, it is unknown how Valemetostat therapy would affect outcomes of subsequent allo-HSCT treatment because no patient underwent allo-HSCT after study drug discontinuation .

属性

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDRNUPMYCFXGM-ZZHSESOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valemetostat

CAS RN

1809336-39-7
Record name Valemetostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALEMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
256
Citations
F Dou, Z Tian, X Yang, J Li, R Wang… - Drug Discoveries & …, 2022 - jstage.jst.go.jp
… of valemetostat in the treatment of relapsed or refractory ATL. … Valemetostat displayed acceptable safety and encouraging … Valemetostat is also being evaluated to treat tumors …
Number of citations: 6 www.jstage.jst.go.jp
FM Foss, P Porcu, SM Horwitz, K Izutsu, K Ishitsuka… - Blood, 2021 - Elsevier
… Valemetostat demonstrated clinical antitumor activity in pts with NHL, including R/R PTCL and R/R ATL. Treatment with valemetostat 150 or 200 mg/day led to overall response rates (…
Number of citations: 10 www.sciencedirect.com
K Izutsu, S Makita, K Nosaka… - Blood, The Journal …, 2023 - ashpublications.org
… We evaluated the efficacy and safety of valemetostat, a potent enhancer of … Patients received valemetostat 200 mg/day orally until … Valemetostat demonstrated promising efficacy and …
Number of citations: 30 ashpublications.org
SJ Keam - Drugs, 2022 - Springer
… coadministration of valemetostat and rifampicin to administration of valemetostat alone in … coadministration of valemetostat and efavirenz to administration of valemetostat alone were …
Number of citations: 7 link.springer.com
S Morishima, K Ishitsuka, K Izutsu, S Kusumoto… - Blood, 2019 - Elsevier
… Fifteen patients were able to stay on valemetostat for more than … Five of 9 ATL patients continued on valemetostat treatment … /2 dual inhibitor valemetostat has demonstrated acceptable …
Number of citations: 18 www.sciencedirect.com
K Ishitsuka, K Izutsu, D Maruyama… - Hematological …, 2021 - Wiley Online Library
… Valemetostat tosylate (DS-3201b; valemetostat) is a novel, potent, and selective dual inhibitor of EZH2 and EZH1. We report interim results from a phase 1 trial of valemetostat in …
Number of citations: 20 onlinelibrary.wiley.com
T Banjo, Y Hama, E Nosaka, Y Takata, D Honma… - Blood, 2021 - Elsevier
… /2, suggesting that valemetostat has a distinct effect on genome wide distribution of EZH1/2 from tazemetostat. In conclusion, these results suggest that valemetostat has a capacity of …
Number of citations: 1 www.sciencedirect.com
M Tachibana, S Matsuki, Y Maekawa… - Clinical and …, 2023 - Wiley Online Library
… valemetostat and CYP3A or P- gp inhibitors may be at risk for DDIs that could impact valemetostat PK… To inform potential valemetostat dose adjustments when used concomitantly with a …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
A Arakawa, H Ozawa, A Hirakawa, R Sadachi… - 2022 - ascopubs.org
… valemetostat is expected to show antitumor effects. Methods: This open-label multi-center phase I trial evaluates the safety and efficacy of valemetostat in … Valemetostat is administered …
Number of citations: 2 ascopubs.org
Y Hama, T Banjo, D Honma, Y Takata, E Nosaka… - 2019 - ashpublications.org
… Valemetostat also … that valemetostat has therapeutic activity in DLBCL cells by inhibiting B-cell receptor signaling and c-myc signaling pathway. A phase 1 clinical study of valemetostat …
Number of citations: 4 ashpublications.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。